molecular formula C25H26N2O5 B12038317 N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide CAS No. 764655-50-7

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

Cat. No.: B12038317
CAS No.: 764655-50-7
M. Wt: 434.5 g/mol
InChI Key: ZOLNTHJVYXCLCH-WGOQTCKBSA-N
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Description

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imine bond and the subsequent coupling reactions to introduce the phenylmethoxy and phenoxy groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethoxy and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of gene expression.

Properties

CAS No.

764655-50-7

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-phenylmethoxyphenoxy)propanamide

InChI

InChI=1S/C25H26N2O5/c1-3-30-24-15-20(9-14-23(24)28)16-26-27-25(29)18(2)32-22-12-10-21(11-13-22)31-17-19-7-5-4-6-8-19/h4-16,18,28H,3,17H2,1-2H3,(H,27,29)/b26-16+

InChI Key

ZOLNTHJVYXCLCH-WGOQTCKBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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